molecular formula C12H11NO4 B7728562 4-(4-acetylanilino)-4-oxo-2-butenoic acid

4-(4-acetylanilino)-4-oxo-2-butenoic acid

Cat. No.: B7728562
M. Wt: 233.22 g/mol
InChI Key: CWSPWHGWDJSNIB-SREVYHEPSA-N
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Description

Contextual Significance of Maleamic Acid Scaffolds in Organic Synthesis and Chemical Biology

The core structure of 4-(4-acetylanilino)-4-oxo-2-butenoic acid is a maleamic acid scaffold. Maleamic acids, which are monoamides of maleic acid, are significant in several areas of chemical science. sigmaaldrich.com In organic synthesis, they are extensively used as precursors for the synthesis of maleimides, which are important building blocks in the creation of thermally stable polymers and in bioconjugation chemistry. researchgate.netijert.orgresearchgate.net The conversion of a maleamic acid to a maleimide (B117702) is a classic cyclodehydration reaction. iucr.org

In the realm of chemical biology, the maleamic acid linkage has been explored for its pH-sensitive properties. The amide bond in these structures can be hydrolyzed under weakly acidic conditions, a characteristic that has been leveraged in the design of "smart" drug delivery systems and acid-sensitive protecting groups. chemicalbook.com Furthermore, the reversible formation of maleamic acids from an amine and a maleic anhydride (B1165640) has been exploited in the field of dynamic combinatorial chemistry. researchgate.net This allows for the creation of dynamic libraries of compounds that can adapt their composition in response to external stimuli. researchgate.net

Overview of the Chemical Compound's Structural Features and Nomenclature within Butenoic Acid Amide Chemistry

The compound This compound is systematically known as N-(4-acetylphenyl)maleamic acid . scbt.comnih.gov Its chemical structure consists of a maleamic acid moiety where the amide nitrogen is substituted with a 4-acetylphenyl group.

Key structural features, as determined by single-crystal X-ray crystallography, reveal an essentially flat molecule. scbt.comnih.gov A significant feature is the presence of a characteristic intramolecular hydrogen bond typical of maleic acid derivatives. scbt.com Intermolecularly, an N—H···O hydrogen bond forms between the amide proton and the carboxylic acid carbonyl oxygen atom of an adjacent molecule. scbt.com

The nomenclature of this compound follows the established rules for amides and butenoic acid derivatives. sigmaaldrich.com The parent acid is but-2-enoic acid. The "4-oxo" indicates a ketone group at the fourth carbon, and the "4-(4-acetylanilino)" specifies the substituent attached to the C4 position via a nitrogen atom. The term "maleamic acid" is a common name for (Z)-4-amino-4-oxobut-2-enoic acid, and by extension, its N-substituted derivatives. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

Property Value
Systematic Name N-(4-Acetylphenyl)maleamic acid
Molecular Formula C₁₂H₁₁NO₄
Molecular Weight 233.22 g/mol
Melting Point 471-473 K
CAS Number 24870-12-0

Data sourced from crystallographic studies. nih.govnih.gov

Historical Development of Synthetic and Mechanistic Research on Related Chemical Structures

The synthesis of maleamic acids is a historically well-established reaction in organic chemistry, typically achieved by the straightforward reaction of an amine with maleic anhydride. sigmaaldrich.com This reaction is generally high-yielding and proceeds by the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to ring-opening. For instance, the synthesis of N-(4-chloro-2-methylphenyl)maleamic acid involves treating a toluene (B28343) solution of maleic anhydride with 4-chloro-2-methylaniline.

The subsequent cyclodehydration of N-substituted maleamic acids to form the corresponding maleimides has been a subject of extensive mechanistic study. This transformation is commonly carried out using dehydrating agents like acetic anhydride with a catalyst such as sodium acetate (B1210297). researchgate.netscbt.com Computational studies have investigated the reaction mechanisms of this cyclodehydration, exploring the pathways leading to the formation of maleimides and their isomers, isomaleimides. These studies have highlighted the importance of factors like the electronic effects of the substituent on the amide nitrogen in directing the outcome of the cyclization. scbt.com Research has also shown that these reactions can proceed through an ionic mechanism, and the conditions can be optimized to improve selectivity and yield. The development of efficient synthetic routes, including microwave-assisted methods, continues to be an active area of research for various 4-oxo-2-butenoic acid derivatives. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-(4-acetylanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(16)17/h2-7H,1H3,(H,13,15)(H,16,17)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSPWHGWDJSNIB-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217166
Record name (2Z)-4-[(4-Acetylphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24870-12-0
Record name (2Z)-4-[(4-Acetylphenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24870-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-4-[(4-Acetylphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 4 Acetylanilino 4 Oxo 2 Butenoic Acid

Elucidation of Reaction Mechanisms in Amidation and Carbon-Carbon Bond Formation

Understanding the intricate mechanisms of the reactions that form the core structure of 4-(4-acetylanilino)-4-oxo-2-butenoic acid is crucial for optimizing its synthesis. This involves examining the formation of the maleamic acid precursor and the construction of the butenoic acid backbone.

The formation of maleamic acids, such as the target compound, from maleic anhydride (B1165640) is a classic example of nucleophilic acyl substitution. The reaction is initiated by the nucleophilic attack of the primary amine (in this case, 4-aminoacetophenone) on one of the carbonyl carbons of the maleic anhydride ring.

The proposed mechanism involves two primary pathways. fsu.edu The first pathway is a ring-opening addition reaction where the lone pair of electrons on the amine's nitrogen atom attacks a carbonyl carbon of the anhydride. fsu.edunih.gov This step leads to the formation of a tetrahedral intermediate. Subsequently, the anhydride ring opens, and a proton is transferred from the nitrogen atom to one of the oxygen atoms, resulting in the formation of a carboxylic acid and an amide group on the same molecule, yielding the maleamic acid product. fsu.edu This reaction is often carried out under mild conditions. fsu.edu

A second potential pathway involves a substitution reaction that could lead to a cyclic imide, particularly under conditions of higher temperature or in the presence of dehydrating agents. fsu.edu However, for the synthesis of maleamic acids, conditions are typically controlled to favor the ring-opening addition product. The equilibrium between the maleamic acid and its corresponding anhydride and amine can be influenced by factors such as the presence of a Brønsted acid, which can protonate the amine, shifting the equilibrium away from amide formation. nih.gov

The 4-oxo-2-butenoic acid framework can be synthesized via an Aldol-type condensation reaction. nih.govresearchgate.net A common method involves the reaction between a methyl ketone and glyoxylic acid. nih.govresearchgate.net The Aldol (B89426) condensation proceeds via the formation of a β-hydroxy carbonyl compound (an aldol adduct), which then undergoes dehydration to yield a conjugated enone. nih.gov

The reaction can be catalyzed by either an acid or a base.

Base-Catalyzed Mechanism: A base abstracts an α-proton from the methyl ketone (e.g., 4-aminoacetophenone) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (glyoxylic acid). Protonation of the resulting alkoxide yields the β-hydroxy aldol addition product. Subsequent dehydration, often promoted by heat, eliminates a water molecule to form the α,β-unsaturated butenoic acid structure. nih.gov

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of the ketone is protonated, which facilitates its tautomerization to the enol form. The enol then attacks the protonated carbonyl of the aldehyde. Loss of a proton gives the aldol addition product, which is then readily dehydrated under the acidic conditions to form the final α,β-unsaturated product. scite.ai For unsymmetrical ketones, acidic conditions tend to promote reaction at the more substituted α-carbon, while basic conditions favor reaction at the methyl group. scite.ai

Different catalysts may be required depending on the substrate; for instance, aryl methyl ketones often react best with an acid catalyst like tosic acid, whereas aliphatic ketones may react more efficiently with a base like pyrrolidine (B122466) and acetic acid. nih.govrsc.org

Palladium-catalyzed cross-coupling reactions offer powerful and versatile methods for forming carbon-carbon bonds, including those in butenoic acid derivatives. organic-chemistry.orgnih.govsci-hub.se The Mizoroki-Heck reaction, in particular, is a key method for the arylation of alkenes. sci-hub.se An oxidative Heck reaction, directed by a carboxylic acid group, can be used to directly synthesize 4-aryl-3-butenoic acids. organic-chemistry.orgnih.gov

The proposed catalytic cycle for a carboxylic-acid-assisted, palladium-catalyzed oxidative Heck reaction generally involves the following steps: organic-chemistry.orgsci-hub.se

A Pd(II) species coordinates to the alkene of a butenoic acid derivative.

The aryl group (from an arylation reagent like an arylsulfonyl hydrazide) is transferred to the palladium center.

Migratory insertion of the alkene into the Pd-Aryl bond occurs.

β-Hydride elimination takes place, which regenerates the double bond in a new position and forms the arylated butenoic acid product. This step is often highly regioselective. sci-hub.se

The resulting Pd(0) is re-oxidized to Pd(II) by an oxidant (e.g., copper acetate), allowing the catalyst to re-enter the cycle. organic-chemistry.org

This approach avoids the need for pre-functionalized starting materials, which can be a limitation in other synthetic routes. organic-chemistry.orgsci-hub.se

Contemporary Approaches to Synthesis

Modern synthetic chemistry aims to improve reaction efficiency, reduce waste, and simplify procedures. Techniques like microwave-assisted synthesis and one-pot reactions are at the forefront of these efforts.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods.

In the context of synthesizing 4-oxo-2-butenoic acids via Aldol-condensation, microwave heating has proven highly effective. nih.govrsc.orgsemanticscholar.org For example, the condensation of methyl ketones with glyoxylic acid under microwave conditions can be achieved in hours, whereas conventional methods might require significantly longer periods. nih.gov The choice of conditions, such as the catalyst and temperature, remains substrate-dependent. For instance, the reaction of cyclohexylmethyl ketone with glyoxylic acid saw a yield increase from 25% at 80 °C to 52% at a lower temperature of 60 °C under microwave heating, indicating that temperature optimization is key to preventing product degradation. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Aldol-Condensation

Data sourced from references nih.govresearchgate.net.

One-pot and cascade (or tandem) reactions represent a highly efficient synthetic strategy by combining multiple reaction steps in a single reaction vessel without isolating intermediates. This approach saves time, reagents, and solvents, and it can lead to the rapid construction of complex molecules from simple starting materials. nih.gov

The synthesis of complex heterocyclic structures, such as fully-substituted hexahydroisoindolinones, has been achieved through organocatalytic quadruple cascade reactions. nih.gov A proposed mechanism for such a cascade might involve a sequence of Michael additions, an Aldol reaction, and a final nucleophilic reaction, all catalyzed by a single bifunctional catalyst. nih.gov

While a specific one-pot synthesis for this compound is not detailed in the provided context, the principles of cascade reactions could be applied. A hypothetical one-pot synthesis could involve the reaction of 4-aminoacetophenone, maleic anhydride, and another component in a sequence that first forms the maleamic acid, which then undergoes an intramolecular or intermolecular reaction to build the final structure, all within a single pot. Such strategies are at the cutting edge of synthetic design, aiming for maximum efficiency and atom economy. nih.gov

Table of Mentioned Compounds

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound from its primary precursors, typically 4-aminoacetophenone and maleic anhydride, presents challenges in selectivity. Chemoselectivity—the preferential reaction of one functional group over others—is crucial. The primary reaction is the nucleophilic attack of the amino group of 4-aminoacetophenone on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and subsequent formation of an amide linkage.

The key to a successful chemo- and regioselective synthesis is to ensure the reaction occurs exclusively at the amine (NH2) group of the aniline (B41778) derivative, without inducing side reactions at the acetyl (COCH3) group. Standard amidation conditions are generally mild enough to prevent interference from the ketone.

Furthermore, the reaction between an amine and a cyclic anhydride like maleic anhydride is highly regioselective. The initial nucleophilic attack and ring-opening result in the formation of a maleamic acid derivative. In the case of this compound, the process involves the reaction of 4-aminoacetophenone with maleic anhydride, where the amino group selectively attacks the anhydride. This reaction is a common and straightforward method for producing N-substituted maleamic acids. raco.cat The reaction of the resulting butenoic acid derivatives with various nucleophiles can also be controlled by modifying the acidity of the medium. researchgate.net The inherent reactivity difference between the amine and the methyl ketone group allows for high chemoselectivity under appropriate conditions.

Asymmetric Synthesis and Stereochemical Control in Butenoic Acid Formation (e.g., Z/E Isomer Control)

Stereochemical control is a critical aspect of synthesizing this compound, with the primary focus on controlling the geometry of the carbon-carbon double bond, leading to either the (Z)-cis or (E)-trans isomer. The (Z)-isomer is often the thermodynamically favored product in the reaction of amines with maleic anhydride. nih.gov

The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives has been reported, highlighting methods that yield the cis configuration. nih.gov However, isomerization from the (Z) to the (E) form can occur, particularly under acidic conditions. Studies on related γ-alkylidenebutenolides have shown that while the (Z) isomer is often more stable in its neutral form, protonation can favor the (E) isomer. researchgate.net This acid-catalyzed Z-E isomerization is a key factor to control during synthesis and purification. researchgate.net

Conversely, specific synthetic routes have been developed to intentionally produce the (E)-isomers of related 4-oxo-2-butenoic acid esters, which often involves isomerizing the more easily accessible (Z)-isomer under acidic conditions. tandfonline.com The choice of catalyst and reaction conditions can also influence the stereochemical outcome. For instance, in related copper-catalyzed syntheses of β,γ-unsaturated ketones, the nature of the silyl (B83357) group on a diene substrate was found to significantly impact the Z/E selectivity of the product. nih.gov While not directly involving an aniline derivative, these studies underscore the principle that auxiliary groups and catalysts can steer the stereochemistry of the forming double bond.

Table 1: Factors Influencing Z/E Isomer Control in Butenoic Acid Synthesis

FactorObservationOutcome/Control StrategyReference(s)
Starting Material Reaction of amines with maleic anhydride typically yields the (Z)-isomer.Use maleic anhydride for direct access to (Z)-4-(arylamino)-4-oxo-2-butenoic acids. nih.gov
Acid Catalysis Acidic conditions can promote isomerization from the (Z) to the less stable (E) form.Careful control of pH during the reaction and workup is necessary to maintain the desired isomer. researchgate.nettandfonline.com
Solvent/Medium Isomerization can occur when compounds are suspended in various organic solvents over time.Minimize reaction and storage times; select solvents that do not promote isomerization. researchgate.net
Catalyst/Auxiliary In analogous systems, Lewis acids and silyl groups on substrates dictate stereoselectivity.Judicious selection of catalysts can potentially lock in the desired Z or E geometry. nih.govnih.gov

Green Chemistry Principles Applied to the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of this compound is centered on reducing the environmental impact of the chemical process. mdpi.comnih.gov This involves using less hazardous solvents, developing sustainable catalysts, and optimizing reactions to be more atom-economical and energy-efficient. nih.gov The formation of the amide bond is a core transformation in the pharmaceutical industry, and traditional methods often use hazardous solvents like DMF, NMP, and DCM. rsc.orgresearchgate.net

Solvent-Free or Environmentally Benign Solvent Systems

A key tenet of green chemistry is the reduction or replacement of hazardous solvents. rsc.orgresearchgate.net For the synthesis of amides like this compound, several greener alternatives are being explored.

Solvent-Free Synthesis : One highly effective green method is to perform the reaction without any solvent. A reported approach for general amide synthesis involves the trituration and direct heating of a carboxylic acid and urea (B33335) with boric acid as a catalyst. semanticscholar.org This solvent-free procedure is rapid and efficient, offering a potential route for the target compound. semanticscholar.org

Green Solvents : When a solvent is necessary, the focus shifts to environmentally benign options.

Water : Water is an ideal green solvent, though the low solubility of organic reactants can be a challenge. nih.gov

Cyclopentyl Methyl Ether (CPME) : CPME is considered a green and safe solvent and has been used effectively in enzymatic strategies for amide bond formation. nih.gov

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) : These have been investigated as greener alternatives to conventional organic solvents for amide synthesis, although concerns about their own toxicity and biodegradability remain. rsc.orgresearchgate.net Resonant acoustic mixing (RAM) technology has been shown to enable efficient amide bond formation in green solvents like ethyl acetate (B1210297) with minimal waste. chemrxiv.org

Catalyst Development for Sustainable Synthesis

Sustainable catalyst development focuses on using non-toxic, abundant materials and designing catalysts that are highly efficient and recyclable.

Biocatalysts : Enzymes offer a green and highly selective catalytic approach. For instance, Candida antarctica lipase (B570770) B has been successfully used as a biocatalyst for preparing amides in a green solvent, providing a simple and efficient method. nih.gov

Organocatalysts and Simple Mineral Acids : The use of simple, cheap, and environmentally friendly catalysts is a cornerstone of green synthesis. Boric acid has been demonstrated as an effective catalyst for solvent-free amidation. semanticscholar.org For the related synthesis of 4-oxo-2-butenoic acids, tosic acid (an organic acid) and pyrrolidine/acetic acid have been used effectively, particularly in microwave-assisted reactions. nih.govnih.gov These catalysts are generally less hazardous than many heavy metal catalysts.

Optimization of Reaction Conditions and Yield Studies

Optimizing reaction conditions is essential for maximizing product yield, minimizing reaction time, and reducing energy consumption, all of which are key aspects of sustainable and economically viable synthesis. Microwave-assisted synthesis has emerged as a powerful tool for rapidly optimizing conditions for producing 4-oxo-2-butenoic acid derivatives. nih.govnih.govresearchgate.netncl.ac.uk

Studies on the aldol condensation of methyl ketones with glyoxylic acid to form 4-oxo-2-butenoic acids have shown that the optimal conditions are highly dependent on the substrate. nih.govnih.gov For aromatic methyl ketones, using tosic acid as a catalyst under microwave irradiation at 80 °C for 30 minutes provided good to excellent yields. nih.gov For aliphatic ketones, a combination of pyrrolidine and acetic acid at a lower temperature of 60 °C was found to be more effective. nih.gov

A ground mixture of acetanilide (B955) and maleic anhydride, when reacted in carbon disulfide with aluminum chloride over 48 hours, is a reported method for preparing the parent compound 4-(4-acetaminophenyl)-4-oxobut-2-enoic acid. raco.cat Other studies have explored the reaction of 4-oxo-butenoic acid derivatives with various nucleophiles, with yields ranging from 60% to 85% depending on the specific reactants and conditions. researchgate.netmdpi.com

Table 2: Optimization of Reaction Conditions for the Synthesis of 4-Oxo-2-Butenoic Acid Derivatives (Analogous Systems)

Substrate (Methyl Ketone)Catalyst/ConditionsTemperature (°C)Time (min)Yield (%)Reference
4'-MethoxyacetophenoneTosic acid, Microwave803099 nih.gov
AcetophenoneTosic acid, Microwave803072 nih.gov
4'-BromoacetophenoneTosic acid, Microwave803055 nih.gov
4'-CyanoacetophenoneTosic acid, Microwave803032 nih.gov
Cyclohexyl methyl ketonePyrrolidine/Acetic acid, Microwave10015Degradation nih.gov
Cyclohexyl methyl ketonePyrrolidine/Acetic acid, Microwave604552 nih.gov

Chemical Reactivity and Derivatization Pathways of 4 4 Acetylanilino 4 Oxo 2 Butenoic Acid

Exploration of Nucleophilic and Electrophilic Reaction Sites within the Scaffold

The electronic landscape of 4-(4-acetylanilino)-4-oxo-2-butenoic acid is characterized by a distribution of electron-rich (nucleophilic) and electron-poor (electrophilic) centers. This distribution is key to understanding its reactivity towards a wide array of chemical reagents. The principal sites for nucleophilic and electrophilic attack are summarized in the table below.

Reactive SiteFunctional GroupNaturePotential Reactions
Carboxyl C=O CarbonCarboxylic AcidElectrophilicNucleophilic Acyl Substitution
Carboxyl -OH OxygenCarboxylic AcidNucleophilicDeprotonation, Esterification
β-Carbonα,β-Unsaturated SystemElectrophilicConjugate (Michael) Addition wikipedia.org
Carbonyl Carbon (C4)α,β-Unsaturated SystemElectrophilic1,2-Nucleophilic Addition
Acetyl Carbonyl CarbonAnilide MoietyElectrophilicNucleophilic Addition
Anilide NitrogenAnilide MoietyNucleophilic (delocalized)Protonation, Hydrolysis (harsh conditions)
Aromatic RingAnilide MoietyNucleophilicElectrophilic Aromatic Substitution

The carboxylic acid functionality is a primary center of reactivity. The acidic proton of the hydroxyl group can be readily abstracted by a base to form a carboxylate salt. This deprotonation enhances the nucleophilicity of the oxygen atoms, which can then participate in reactions with electrophiles. nih.gov

Conversely, the carbonyl carbon of the carboxylic acid is electrophilic. It is susceptible to attack by nucleophiles, initiating nucleophilic acyl substitution reactions. However, the hydroxyl group is a poor leaving group, so the reactivity is often enhanced by either protonating the carbonyl oxygen under acidic conditions or by converting the hydroxyl group into a better leaving group. libretexts.org

The α,β-unsaturated carbonyl system is a classic example of a conjugated system that allows for two modes of nucleophilic attack. The conjugation transmits the electrophilic character of the carbonyl carbon to the β-carbon of the double bond. ncert.nic.in This creates two electrophilic sites: the carbonyl carbon (C4) and the β-carbon (C2).

1,2-Addition: "Hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the carbonyl carbon directly in an irreversible 1,2-addition. This reaction leads to the formation of a tertiary alcohol upon workup. masterorganicchemistry.com

1,4-Conjugate (Michael) Addition: "Soft" nucleophiles, such as enolates, amines, and thiols, preferentially attack the β-carbon in a 1,4-conjugate addition, also known as the Michael addition. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction is thermodynamically controlled and results in the formation of a new carbon-nucleophile bond at the β-position. Studies on similar (E)-4-aryl-4-oxo-2-butenoic acid arylamides have shown that the addition of thiol nucleophiles, like 2-mercaptoethanol, occurs exclusively at the β-carbon. researchgate.net

The anilide group consists of an amide functionality directly attached to a phenyl ring, which in this case is substituted with an acetyl group. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent amide carbonyl group, making the amide bond particularly stable and less reactive towards nucleophilic attack than, for example, an ester. Hydrolysis of the amide bond to release 4-aminoacetophenone and maleic acid typically requires harsh conditions, such as prolonged heating in strong acid or base. nih.govquora.com

The acetyl group attached to the para-position of the aniline (B41778) ring has its own electrophilic carbonyl carbon, which can undergo nucleophilic addition reactions. Furthermore, the anilide group as a whole influences the reactivity of the aromatic ring. While an amino group is strongly activating towards electrophilic aromatic substitution, acylation to an anilide significantly attenuates this effect. libretexts.org The acetamido group is still an ortho, para-directing group, but it is much less activating than a free amino group, allowing for more controlled electrophilic substitution on the aromatic ring.

Transformational Chemistry Leading to Structurally Diverse Analogues

The diverse reactive sites on the this compound scaffold allow for a wide range of chemical transformations, leading to the synthesis of a variety of structurally distinct analogues.

The carboxylic acid group is a prime handle for derivatization through esterification and amide bond formation.

Esterification: The most common method for converting the carboxylic acid to an ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it is formed drives the reaction towards the ester product. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 4-(4-acetylanilino)-4-oxo-2-butenoate.

Amide Bond Formation: To form a new amide bond, the carboxylic acid is typically first activated to enhance its reactivity. A common method is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride can then be treated with a primary or secondary amine to form the desired amide. libretexts.org This allows for the introduction of a wide variety of substituents.

ReactionReagents & ConditionsProduct Type
Fischer EsterificationR'-OH, H⁺ (catalyst), heatEster (R-COOR')
Amide Formation1. SOCl₂ or (COCl)₂ 2. R'R''NHAmide (R-CONR'R'')

The multiple carbonyl groups and the carbon-carbon double bond in the molecule can be selectively reduced or oxidized to generate further derivatives.

Reduction: The choice of reducing agent is crucial for achieving selectivity.

Sodium borohydride (B1222165) (NaBH₄): This is a mild reducing agent that will typically reduce ketones and aldehydes to alcohols. masterorganicchemistry.com In the case of this compound, treatment with NaBH₄ in a protic solvent like methanol or ethanol (B145695) would be expected to reduce both the acetyl ketone and the C4-keto group, yielding a diol, while leaving the carboxylic acid and the anilide amide untouched. masterorganicchemistry.comdoubtnut.comnih.gov

Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent that can reduce not only ketones and aldehydes but also carboxylic acids and amides to alcohols and amines, respectively. libretexts.org Treatment with LiAlH₄ would likely result in the reduction of all carbonyl functionalities, including the carboxylic acid and the anilide, leading to a more complex poly-functionalized molecule.

Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas (H₂) can reduce the carbon-carbon double bond of the α,β-unsaturated system. Depending on the conditions, the keto groups might also be reduced.

Oxidation: The α,β-unsaturated system and the acetyl group are potential sites for oxidation.

The carbon-carbon double bond can be oxidized under various conditions. For instance, epoxidation with a peroxy acid like m-CPBA would form an epoxide. Dihydroxylation using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would yield a diol.

The acetyl group's methyl can be oxidized under harsh conditions, for example, using a strong oxidizing agent like KMnO₄ or chromic acid, which could potentially convert it to a carboxylic acid group, forming a dicarboxylic acid derivative of the aniline core. ncert.nic.in The OH radical-initiated oxidation of similar butenoic acids has been shown to result in products like oxo-propanoic acid and hydroxyoxo-butanoic acid. acs.org

Reaction TypeReagentExpected Outcome on this compound
Reduction
Ketone ReductionNaBH₄Reduction of acetyl and C4-keto groups to hydroxyl groups. nih.gov
Full Carbonyl ReductionLiAlH₄Reduction of all carbonyls (acetyl, C4-keto, carboxyl, and amide). libretexts.org
Alkene ReductionH₂, Pd/CSaturation of the C=C double bond.
Oxidation
Epoxidationm-CPBAFormation of an epoxide across the C=C double bond.
DihydroxylationOsO₄ or cold, dilute KMnO₄Formation of diols at the C=C double bond.

Formation of Heterocyclic Systems Derived from the Chemical Compound Scaffold

The polyfunctional nature of this compound makes it an excellent scaffold for the synthesis of various heterocyclic systems. The presence of electrophilic and nucleophilic centers allows for a range of cyclization reactions, leading to the formation of diverse ring structures with potential applications in medicinal chemistry and materials science.

Cyclization Reactions to Maleimides (e.g., N-substituted maleimides)

The direct intramolecular cyclization of this compound to form an N-substituted maleimide (B117702) is a theoretically plausible but not widely documented pathway. The more common and established method for synthesizing N-aryl maleimides involves a two-step process starting from maleic anhydride (B1165640) and an appropriate aniline. mdpi.com

The general synthesis of N-aryl maleimides proceeds via the formation of a maleanilic acid intermediate. This is achieved by the reaction of maleic anhydride with an aniline derivative. The subsequent dehydration and cyclization of the maleanilic acid yield the corresponding N-aryl maleimide. This cyclization is typically promoted by reagents such as acetic anhydride and a catalyst like sodium acetate (B1210297). mdpi.comgoogle.com

While no direct studies on the cyclization of this compound to its corresponding maleimide were found, the established synthesis of N-aryl maleimides from maleanilic acids provides a strong indication of a potential synthetic route. The structural similarity between maleanilic acids and the target compound suggests that under similar dehydrating conditions, intramolecular cyclization could be induced.

Table 1: General Conditions for N-Aryl Maleimide Synthesis

Reactant 1Reactant 2ReagentsProductReference
Maleic AnhydrideAnilineDiethyl etherMaleanilic acid mdpi.com
Maleanilic acidAcetic AnhydrideSodium acetateN-Phenylmaleimide mdpi.com

This table outlines the general and well-established two-step synthesis of N-phenylmaleimide, a representative N-aryl maleimide.

Synthesis of Other Fused Ring Systems (e.g., pyridazinones, thiophenes)

The chemical scaffold of this compound is highly amenable to the synthesis of various fused heterocyclic systems, notably pyridazinones and thiophenes.

Pyridazinones:

The reaction of β-aroylacrylic acids, such as this compound, with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyridazin-3(2H)-one derivatives. google.com The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization to yield the pyridazinone ring. google.com

For instance, the reaction of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid with hydrazine hydrate (B1144303) in a suitable solvent like ethanol leads to the formation of 6-(4-acetamidophenyl)-4,5-dihydropyridazin-3(2H)-one. dntb.gov.ua Further reactions can be carried out on this pyridazinone scaffold to introduce additional functional groups or to build more complex heterocyclic systems. google.com

Table 2: Synthesis of Pyridazinone Derivatives

Starting MaterialReagentProductReference
4-(4-Acetamidophenyl)-4-oxobut-2-enoic acidHydrazine Hydrate6-(4-acetamidophenyl)-4,5-dihydropyridazin-3(2H)-one dntb.gov.ua
4-(4-Acetamidophenyl)-4-oxobut-2-enoic acidPhenylhydrazine6-(4-acetamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one google.com

This interactive table details specific examples of pyridazinone synthesis from the target compound.

Thiophenes:

The Gewald reaction is a powerful and widely used method for the synthesis of 2-aminothiophenes. umich.edumdpi.com This reaction typically involves the condensation of a ketone or aldehyde with an α-cyano ester in the presence of elemental sulfur and a base. While direct application of the Gewald reaction starting from this compound is not explicitly detailed in the reviewed literature, the synthesis of related thiophene (B33073) derivatives from similar precursors suggests its feasibility. dntb.gov.ua

A study by Khalifa et al. describes the Gewald synthesis of 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile, which utilizes a scaffold closely related to the subject compound. dntb.gov.ua This indicates that this compound or its derivatives could potentially undergo a similar transformation to yield functionalized thiophenes. The reaction would likely involve the α,β-unsaturated ketone moiety of the butenoic acid.

Kinetics and Thermodynamics of Key Chemical Transformations

Detailed kinetic and thermodynamic studies specifically for the chemical transformations of this compound are not extensively available in the current scientific literature. However, general principles of chemical kinetics and thermodynamics can be applied to understand the factors influencing the rates and equilibria of its reactions.

The cyclization reactions to form heterocyclic systems like maleimides and pyridazinones are typically under thermodynamic control, where the stability of the final heterocyclic ring provides the driving force for the reaction. The formation of a five or six-membered ring is generally favored due to low ring strain.

For the formation of pyridazinones, the reaction rate will be influenced by several factors:

Nucleophilicity of the hydrazine: More nucleophilic hydrazine derivatives will react faster.

Electrophilicity of the carbonyl carbon: The reactivity of the ketone and the carboxylic acid moieties will influence the initial attack and subsequent cyclization.

Reaction temperature and catalyst: Higher temperatures and the use of acid or base catalysts can significantly increase the reaction rate.

In the case of maleimide formation from the corresponding maleanilic acid, the rate of this dehydration and cyclization reaction is dependent on the efficiency of the dehydrating agent (e.g., acetic anhydride) and the temperature. The equilibrium of this reaction lies far to the side of the more stable maleimide ring.

Without specific experimental data, quantitative analysis of the kinetics and thermodynamics remains speculative. Further research is required to determine the rate constants, activation energies, and thermodynamic parameters for the key chemical transformations of this compound.

Computational and Theoretical Investigations of 4 4 Acetylanilino 4 Oxo 2 Butenoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and reactivity of "4-(4-acetylanilino)-4-oxo-2-butenoic acid". These methods offer a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives of butanoic acid, DFT calculations, often at the B3LYP/6-31+G(d) level of theory, have been employed to determine optimized geometries and electronic properties. biointerfaceresearch.com While specific DFT studies on "this compound" are not extensively documented in publicly available literature, the principles from studies on similar compounds can be applied. It is anticipated that DFT calculations would reveal the key geometric parameters, such as bond lengths and angles, as well as provide insights into the molecule's stability and reactivity through the analysis of its electronic properties. biointerfaceresearch.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. libretexts.org In related "4-oxo-2-butenoic acid" derivatives, frontier orbital calculations have been used to rationalize substituent effects on reaction outcomes. nih.govncl.ac.uk For "this compound," the HOMO is expected to be located primarily on the electron-rich anilino group, while the LUMO would likely be centered on the electron-deficient α,β-unsaturated carbonyl system. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and kinetic stability.

The electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. For "this compound," the ESP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and carboxyl groups, indicating their nucleophilic character. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the amide and carboxylic acid protons, highlighting their electrophilic nature.

Table 1: Predicted Frontier Molecular Orbital Characteristics

Property Predicted Characteristic for this compound
HOMO Localization Primarily on the 4-acetylanilino moiety
LUMO Localization Primarily on the α,β-unsaturated carbonyl system
HOMO-LUMO Gap Moderate, suggesting potential for reactivity

The analysis of atomic charges provides a quantitative measure of the electron distribution among the atoms in a molecule. For "this compound," it is expected that the oxygen atoms of the acetyl, amide, and carboxyl groups would carry significant negative charges, while the carbonyl carbon atoms and the nitrogen atom would exhibit positive charges. This charge distribution is a key determinant of the molecule's intermolecular interactions and reactivity towards electrophiles and nucleophiles.

Bond order analysis offers insights into the nature of the chemical bonds within the molecule. The double bonds in the butenoic acid chain and the aromatic ring would have bond orders close to two, while the single bonds would have bond orders approaching one. The partial double bond character of the amide C-N bond, due to resonance, would also be reflected in its bond order.

Table 2: Predicted Atomic Charge Distribution

Atom/Group Predicted Partial Charge
Carbonyl OxygensNegative
Carboxyl OxygenNegative
Nitrogen (Amide)Positive
Carbonyl CarbonsPositive

Conformational Analysis and Tautomerism Studies via Molecular Modeling

Molecular modeling techniques are essential for exploring the three-dimensional structure and dynamic behavior of "this compound," including its possible conformations and tautomeric forms.

The conformational landscape of "this compound" is determined by the rotation around its single bonds. Key dihedral angles, such as those involving the anilino group and the butenoic acid chain, will define the different possible conformers. In the gas phase, the molecule is likely to adopt a conformation that minimizes steric hindrance and maximizes intramolecular hydrogen bonding, if possible.

In solution, the conformational preferences may be altered due to interactions with solvent molecules. The solvent can influence the relative energies of different conformers by stabilizing or destabilizing them through solvation effects. For instance, a polar solvent might favor more extended conformations where polar groups are more exposed to the solvent.

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and a double bond. For "this compound," several tautomeric forms are conceivable. The primary tautomerism would involve the amide-imidol equilibrium and the keto-enol tautomerism of the butenoic acid moiety.

Computational studies can be used to calculate the relative energies of these different tautomers. It is generally expected that the amide and keto forms are significantly more stable than their corresponding imidol and enol tautomers. The energy difference between the tautomers provides an indication of their relative populations at equilibrium.

Table 3: Potential Tautomeric Forms

Tautomeric Relationship More Stable Form Less Stable Form
Amide-ImidolAmideImidol
Keto-Enol (Butenoic Acid)KetoEnol

Theoretical Prediction of Reaction Pathways and Transition States in its Synthesis and Transformations

Computational chemistry offers significant predictive power in elucidating the mechanisms of chemical reactions, including the synthesis and subsequent transformations of this compound. The molecule features an α,β-unsaturated carbonyl system, making it susceptible to various transformations, particularly nucleophilic additions. researchgate.net

Theoretical predictions of reaction pathways are commonly performed using methods like Density Functional Theory (DFT). These calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This path includes the localization of transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, is a critical factor in determining the reaction rate.

A primary transformation for this class of compounds is the Michael addition, where a nucleophile attacks the β-carbon of the butenoic acid chain. Studies on similar (E)-4-aryl-4-oxo-2-butenoic acid arylamides have investigated their reactions with thiol nucleophiles. researchgate.net Theoretical models of such reactions suggest a mechanism that proceeds through a highly ordered, cyclic transition state. researchgate.net In this transition state, the nucleophile adds to the carbon-carbon double bond while a proton is transferred, often in a concerted or near-concerted fashion. researchgate.net

The synthesis of the parent 4-oxo-2-butenoic acid scaffold is often achieved through an aldol (B89426) condensation of a methyl ketone with glyoxylic acid or a Friedel-Crafts acylation with maleic anhydride (B1165640). researchgate.netnih.gov Computational models can be employed to understand the substituent effects on these reactions, predicting which reaction conditions will be most effective for a given set of starting materials. ncl.ac.uknih.gov For instance, frontier orbital calculations can rationalize why different catalysts or conditions are required for electron-rich versus electron-poor aromatic ketones in the condensation reaction. ncl.ac.uk

Computational Approaches to Understanding Intramolecular and Intermolecular Interactions

The three-dimensional structure and physical properties of this compound are governed by a complex interplay of intramolecular and intermolecular forces. Computational methods are invaluable for dissecting these interactions.

Intermolecular Interactions: In the condensed phase (solid or liquid), intermolecular forces dictate how the molecules pack together. For this compound, the most significant intermolecular interaction is expected to be hydrogen bonding. The carboxylic acid functional group is a strong hydrogen bond donor and acceptor, and it is highly likely to form dimeric structures where two molecules are held together by a pair of hydrogen bonds. This is a very common and stable arrangement for carboxylic acids.

Furthermore, the amide N-H group can act as a hydrogen bond donor, while the amide and acetyl carbonyl oxygens can act as acceptors. These interactions lead to the formation of extended hydrogen-bonded networks in the solid state, influencing properties such as melting point and solubility. Computational solid-state calculations can predict these crystal packing arrangements and the energies associated with them.

Structure-Reactivity Relationships Derived from Theoretical Models

Structure-reactivity relationships aim to connect the molecular structure of a compound with its chemical reactivity. Theoretical models provide a quantitative framework for establishing these relationships for this compound and its analogs.

The reactivity of this class of compounds is largely dictated by the electrophilic nature of the α,β-unsaturated system. researchgate.net Theoretical descriptors derived from quantum chemical calculations are frequently used to quantify this reactivity. One of the most powerful concepts is Frontier Molecular Orbital (FMO) theory. For nucleophilic attack, the key orbital is the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates that the molecule is a better electron acceptor and thus more reactive towards nucleophiles. Studies on related 4-aryl-4-oxo-2-butenoic acid arylamides have demonstrated a statistically significant linear correlation between the calculated LUMO energies and the experimentally measured second-order rate constants for addition reactions. researchgate.net

The influence of substituents on both the aroyl and arylamido rings can be quantified using these theoretical models. researchgate.net For example, electron-withdrawing groups on the phenyl rings are expected to lower the LUMO energy, thereby increasing the reactivity of the compound towards nucleophiles. This theoretical finding is consistent with experimental observations. researchgate.net

Another approach involves correlating reactivity with calculated atomic charges. The partial positive charge on the β-carbon atom of the butenoic acid chain is a direct indicator of its susceptibility to nucleophilic attack. Theoretical models can precisely calculate these charges, providing a clear picture of the reactive sites within the molecule.

Quantitative Structure-Activity Relationship (QSAR) studies provide another layer of theoretical modeling. researchgate.net In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the molecule is placed in a 3D grid, and steric and electrostatic fields are calculated at each grid point. These field values are then used as descriptors to build a statistical model that correlates the structure with an observed property, such as reaction rate or biological activity. researchgate.net Such models have proven effective for correlating the shape and electronic features of related molecules with their activities. researchgate.net

Table 1: Illustrative Example of a Theoretical Structure-Reactivity Relationship for Substituted Aroylacrylic Acids (based on principles from researchgate.net)

Table 2: List of Mentioned Chemical Compounds

Molecular Interaction Studies and Biochemical Target Engagement of 4 4 Acetylanilino 4 Oxo 2 Butenoic Acid

Investigation of Protein-Ligand Binding Dynamics and Molecular Recognition Mechanisms

The interaction of small molecules with proteins is a critical area of chemical biology. These interactions can modulate the protein's function, leading to a cascade of downstream effects. This section explores the binding dynamics of 4-(4-acetylanilino)-4-oxo-2-butenoic acid with specific protein targets.

Research has been conducted on a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives to determine their inhibitory effects on human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov Carbonic anhydrases are metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov

Within a study that synthesized and evaluated a series of these butenoic acid derivatives, significant inhibitory activity against hCA I and hCA II was observed. nih.gov The derivatives were found to inhibit these isoenzymes with inhibition constants (Ki) in the low nanomolar range. nih.gov For the entire series of compounds tested (4a-4m), the Ki values against hCA I ranged from 1.85 ± 0.58 nM to 5.04 ± 1.46 nM. nih.gov Against hCA II, the Ki values were in the range of 2.01 ± 0.52 nM to 2.94 ± 1.31 nM. nih.gov While the specific Ki value for the 4-(4-acetylanilino) derivative was not individually highlighted in the abstract, the study demonstrates the potent inhibitory potential of this class of compounds against these key enzymes. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoenzymes by (Z)-4-oxo-4-(arylamino)but-2-enoic Acid Derivatives

Isoenzyme Range of Inhibition Constants (Ki)
hCA I 1.85 ± 0.58 to 5.04 ± 1.46 nM

Data sourced from a study on a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives. nih.gov

Currently, there is a lack of specific data in the public domain from receptor binding assays and broad specificity profiling for this compound. Such studies are essential to understand the selectivity of a compound and to identify its potential off-target interactions. While the carbonic anhydrase inhibition studies provide information on its interaction with these enzymes, its binding profile across a wider range of receptors remains to be elucidated.

Elucidation of Cellular Process Modulation at the Molecular Level

A study investigating a series of (E)-4-aryl-4-oxo-2-butenoic acid amides, which are structurally related to this compound, has shown that these compounds can inhibit tubulin polymerization. While this study does not specifically report on the "4-(4-acetylanilino)" derivative, it provides insights into the potential activities of this chemical class. The study found that fourteen of the tested compounds inhibited tubulin assembly at concentrations below 20 μM. This suggests that compounds with the 4-oxo-2-butenoic acid scaffold may have the potential to interfere with microtubule dynamics, a key process in cell division and structure.

Detailed studies on the specific biochemical pathways modulated by this compound are not extensively available in the reviewed scientific literature. The inhibition of carbonic anhydrase suggests an interaction with pH regulation and ion transport pathways. nih.gov However, a comprehensive analysis of its impact on other signaling or metabolic pathways has not been reported.

Structural Basis of Interactions with Macromolecules

Understanding the three-dimensional structure of a compound bound to its target protein is invaluable for elucidating the mechanism of action and for guiding further chemical modifications. At present, there are no publicly available X-ray crystallography or NMR spectroscopy studies that have resolved the structure of this compound in complex with a protein target such as carbonic anhydrase or tubulin. Such structural data would provide precise details about the binding mode, including the specific amino acid residues involved in the interaction and the orientation of the inhibitor within the active site.

Molecular Docking and Dynamics Simulations for Binding Site Analysis

While specific molecular docking and dynamics simulation studies for this compound are not extensively available in the public domain, the probable binding interactions can be inferred from studies on structurally related (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, which have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. tandfonline.comnih.gov

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the (Z)-4-oxo-4-(arylamino)but-2-enoic acid series, the likely binding site is within the active site of carbonic anhydrase. Carbonic anhydrases are metalloenzymes that feature a zinc ion (Zn²⁺) in their active site, which is crucial for their catalytic activity. nih.gov

The binding of inhibitors like the derivatives of 4-oxo-2-butenoic acid to the hCA active site is typically anchored by the interaction of a key functional group with this zinc ion. In the case of this compound, the carboxylic acid moiety is a prime candidate for coordinating with the Zn²⁺ ion. Furthermore, the surrounding amino acid residues in the active site play a critical role in stabilizing the inhibitor-enzyme complex through a network of hydrogen bonds and hydrophobic interactions.

Key interactions for related inhibitors with carbonic anhydrase often involve:

Coordination with the catalytic Zn²⁺ ion: The carboxylate group can directly bind to the zinc ion or through a water molecule.

Hydrogen bonding: The amide linker and the terminal acetyl group on the phenyl ring of this compound can form hydrogen bonds with amino acid residues such as Thr199 and Thr200 of hCA II. nih.gov

Co-Crystallization Studies (if available for related compounds)

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. This can be used to improve the physicochemical properties of a compound, such as solubility and stability. nih.gov The methods for preparing co-crystals are varied and include solvent evaporation, grinding, and slurry conversion. farmaciajournal.com

Given that this compound is a derivative of maleanilic acid, it possesses the necessary functional groups (a carboxylic acid and an amide) that can participate in the hydrogen bonding networks required for co-crystal formation. semanticscholar.org It is plausible that co-crystals of this compound could be formed with suitable co-formers, which might enhance its biopharmaceutical properties.

Structure-Activity Relationship (SAR) Studies for Mechanistic Probes

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

Systematic Modification of the Scaffold and its Impact on Molecular Interactions

Systematic modifications of the (Z)-4-oxo-4-(arylamino)but-2-enoic acid scaffold have provided valuable insights into the structural requirements for potent inhibition of human carbonic anhydrase (hCA) isoenzymes I and II. A study by Alp et al. (2015) investigated a series of these derivatives with various substituents on the aniline (B41778) ring. tandfonline.comnih.gov

The core scaffold consists of a butenoic acid moiety linked to an arylamine. The inhibitory activity of these compounds against hCA I and hCA II was found to be in the low nanomolar range, indicating potent inhibition. nih.gov The data from this study allows for a detailed SAR analysis.

Interactive Table of Inhibition Data for (Z)-4-oxo-4-(arylamino)but-2-enoic Acid Derivatives against hCA I and hCA II

CompoundAniline SubstituenthCA I Ki (nM)hCA II Ki (nM)
4a 4-ethylaniline2.11 ± 0.452.23 ± 0.61
4b 4-aminophenol3.54 ± 1.022.54 ± 0.73
4c 4-aminobenzoic acid1.85 ± 0.582.01 ± 0.52
4d 4-aminobenzonitrile2.37 ± 0.812.44 ± 0.98
4e 4-nitroaniline2.98 ± 0.942.78 ± 1.04
4f 3-ethylaniline2.87 ± 0.772.15 ± 0.55
4g 3-aminophenol4.02 ± 1.212.65 ± 0.89
4h 3-aminobenzoic acid2.55 ± 0.632.33 ± 0.71
4i 3-nitroaniline2.01 ± 0.522.94 ± 1.31
4j 2-ethylaniline3.11 ± 0.992.38 ± 0.69
4k 2-aminophenol5.04 ± 1.462.87 ± 1.12
4l 2-aminobenzoic acid2.76 ± 0.842.49 ± 0.83
4m 2-nitroaniline3.88 ± 1.152.71 ± 0.93
AZA *-12.125.0

*AZA (Acetazolamide) was used as a standard inhibitor. tandfonline.com

Position of the Substituent: The position of the substituent on the aniline ring (ortho, meta, or para) influences the inhibitory activity, although no dramatic differences were observed across the tested compounds.

Nature of the Substituent: Both electron-donating groups (e.g., -OH, -C₂H₅) and electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) on the aniline ring resulted in potent inhibitors. This suggests that the electronic properties of the substituent are not the sole determinant of activity.

Carboxylic Acid Moiety: The presence of the carboxylic acid is likely crucial for activity, potentially acting as the primary zinc-binding group.

Comparison to Standard: All the tested derivatives showed significantly more potent inhibition of both hCA I and hCA II compared to the standard inhibitor, Acetazolamide (AZA). tandfonline.com

For this compound, the 4-acetyl group is an electron-withdrawing substituent. Based on the SAR of related compounds, it is expected to be a potent inhibitor of carbonic anhydrases.

Identification of Pharmacophore Features for Specific Target Engagement

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the SAR data and general knowledge of carbonic anhydrase inhibitors, a pharmacophore model for this class of compounds can be proposed. nih.govresearchgate.net

The key pharmacophoric features for the (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives as carbonic anhydrase inhibitors likely include:

A Zinc-Binding Group (ZBG): This is the most critical feature for this target. The carboxylic acid of the butenoic acid scaffold serves as the ZBG.

Hydrogen Bond Acceptors/Donors: The amide linkage provides both a hydrogen bond donor (N-H) and an acceptor (C=O). The terminal substituent on the aniline ring (e.g., the carbonyl of the acetyl group in the title compound) can also act as a hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The central phenyl ring provides a hydrophobic region that can interact with non-polar amino acid residues in the active site.

A general pharmacophore hypothesis for these inhibitors would consist of a central aromatic ring connected to an amide linker, which in turn is attached to a butenoic acid moiety. The specific placement and nature of substituents on the aromatic ring can be varied to fine-tune the binding affinity and selectivity for different hCA isoforms. nih.gov The development of a quantitative structure-activity relationship (QSAR) model could further refine this pharmacophore by correlating the physicochemical properties of the substituents with the observed biological activity. nih.govnih.gov

Environmental Chemical Transformations and Fate of 4 4 Acetylanilino 4 Oxo 2 Butenoic Acid

Photodegradation Pathways and Mechanisms Under Simulated Environmental Conditions

Photodegradation, the breakdown of compounds by light, is a significant environmental fate process. For 4-(4-acetylanilino)-4-oxo-2-butenoic acid, exposure to sunlight, particularly ultraviolet (UV) radiation, is expected to initiate degradation. The primary mechanisms are likely to involve the cleavage of the molecule's less stable bonds and transformation of its aromatic ring.

Research on similar structures provides insight into potential pathways. Studies on phthalic acid esters, for example, show that UV light can cleave carbon-carbon bonds and lead to the formation of hydroxylated intermediates. frontiersin.org In photocatalytic processes involving catalysts like titanium dioxide (TiO₂), highly reactive hydroxyl radicals are generated, which can attack both the aliphatic chain and the aromatic ring. frontiersin.org This often results in the formation of hydroxylated compounds and subsequent ring-opening byproducts. frontiersin.org

For this compound, two main photodegradation pathways can be postulated under simulated environmental conditions:

Amide Bond Cleavage: The amide bond linking the acetylaniline and the butenoic acid moieties is a likely point of photolytic attack, which would break the molecule into 4-acetylaniline and maleic acid or related derivatives.

Aromatic Ring Transformation: The acetyl-substituted aniline (B41778) ring may undergo transformations, such as hydroxylation, where a hydroxyl group is added to the ring. This process is common in the photodegradation of aromatic compounds. Further degradation could lead to the opening of the aromatic ring, breaking it down into smaller, aliphatic molecules.

The efficiency of these degradation processes would depend on environmental factors such as the intensity of solar radiation, the presence of natural photosensitizers in the water (like dissolved organic matter), and the pH of the medium.

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The amide linkage in this compound makes it susceptible to this process. Maleanilic acid, a structurally similar compound without the acetyl group on the aniline ring, is known to undergo hydrolysis in aqueous solutions. nist.gov This process breaks the amide bond, yielding maleic acid and the corresponding aniline derivative.

The rate of hydrolysis is highly dependent on pH and temperature. For analogous maleanilic acid compounds, hydrolysis is significantly faster under either acidic or basic conditions compared to neutral pH.

Table 1: Hydrolysis Data for Structurally Similar Maleanilic Acid Compounds

Parameter Value Conditions
Optimal pH (Acidic) 2.5 – 3.5 -
Optimal pH (Basic) 9.5 – 10.5 -

| Primary Products | Maleic Acid, p-methylaniline | For p-methyl maleanilic acid |

This table presents data for a structurally analogous compound, p-methyl maleanilic acid, to infer the potential hydrolytic behavior of this compound.

Based on this, the hydrolysis of this compound in aqueous environments would be expected to yield 4-aminoacetophenone and maleic acid . The reaction rate would be slowest in neutral waters (pH ≈ 7) and would accelerate in more acidic or alkaline environments.

Biotransformation Processes by Environmental Microorganisms

Microorganisms in soil and water play a crucial role in the degradation of organic compounds. The biotransformation of this compound would likely proceed through the breakdown of its constituent parts by various bacteria and fungi.

Numerous bacterial species have been identified that can degrade aniline and its derivatives. nih.gov For instance, bacteria from the Bacillus genus have been shown to degrade acetanilide (B955) herbicides. nih.gov These microorganisms can utilize such compounds as a source of carbon and nitrogen. The transformation process often involves enzymes like arylamine N-acetyltransferase, which can modify the amine group. nih.gov A common pathway for aniline degradation involves the release of the amino group as ammonia, followed by the cleavage of the aromatic ring. nih.gov

Therefore, a probable biotransformation pathway for this compound would involve an initial enzymatic hydrolysis of the amide bond. This would release 4-aminoacetophenone and maleic acid into the environment. Subsequently, different microbial communities would act on these intermediates:

4-aminoacetophenone degradation: Microorganisms capable of degrading aromatic amines would break down this intermediate.

Maleic acid degradation: This dicarboxylic acid is a common metabolite and can be readily utilized by many soil and aquatic microorganisms, eventually being mineralized to carbon dioxide and water.

Sorption and Mobility in Environmental Matrices

The movement, or mobility, of this compound in the environment is largely governed by its sorption (adhesion) to soil and sediment particles. The extent of sorption depends on both the chemical's properties and the characteristics of the environmental matrix.

As an aromatic carboxylic acid, its sorption behavior is influenced by several key factors:

Soil Organic Matter (SOM): Organic compounds tend to bind to the organic carbon in soil. nih.gov Generally, higher SOM content leads to greater sorption and reduced mobility. mdpi.com

Soil pH: The carboxylic acid group is a weak acid functional group. odu.edu At environmental pH levels above its acid dissociation constant (pKa), the group will lose a proton and become negatively charged. This negative charge will increase its water solubility and reduce its tendency to sorb to negatively charged soil particles like clays (B1170129) and organic matter, thus increasing its mobility.

Clay Content and Type: Clay minerals in soil have charged surfaces that can interact with polar functional groups on the molecule, influencing its retention.

Studies on other organic pollutants show that sorption is often nonlinear and can be significantly stronger on carbonaceous materials like black carbon (soot) and coal, which may be present in soils and sediments. nih.gov The mobility of this compound is therefore expected to be highly site-specific, being lower in soils rich in organic matter and at lower pH, and higher in sandy soils with low organic content and higher pH. geology.cz

Table 2: Factors Influencing Sorption and Mobility of Aromatic Carboxylic Acids in Soil

Soil Property Effect on Sorption Effect on Mobility
High Organic Matter Increase Decrease
High Clay Content Increase Decrease
Increasing pH (above pKa) Decrease Increase

| Presence of Black Carbon | Strong Increase | Strong Decrease |

This table summarizes general trends for aromatic carboxylic acids, which are expected to apply to this compound.

Future Directions and Emerging Research Opportunities for 4 4 Acetylanilino 4 Oxo 2 Butenoic Acid Research

Unexplored Synthetic Avenues and Methodological Advancements for Scalable Production

Current synthetic routes to 4-oxo-2-butenoic acid derivatives can be challenging and may lack broad applicability. researchgate.netnih.gov A common approach involves the microwave-assisted aldol (B89426) condensation of a methyl ketone with glyoxylic acid. nih.gov Another established method is the Friedel-Crafts acylation of an aromatic compound using maleic anhydride (B1165640). researchgate.net However, the translation of these methods to efficient, large-scale production of 4-(4-acetylanilino)-4-oxo-2-butenoic acid specifically presents an open challenge.

Future research should prioritize the development of robust and scalable synthetic protocols. Unexplored avenues include:

Continuous Flow Chemistry: Implementing flow synthesis could offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to batch processing.

Biocatalysis: The use of engineered enzymes could provide a highly stereoselective and environmentally benign route to the target compound, minimizing the need for harsh reagents and simplifying purification processes.

Advanced Catalytic Systems: Investigating novel organocatalysts or transition-metal catalysts for the core condensation or acylation reactions could lead to milder reaction conditions and improved functional group tolerance. A "build-couple-transform" paradigm, which has been used to generate libraries of related scaffolds, could be optimized for the scalable production of this specific molecule. researchgate.net

These methodological advancements are crucial for making this compound and its derivatives more accessible for widespread investigation. nih.gov

Potential for Development as Molecular Probes in Chemical Biology and Mechanistic Studies

The inherent reactivity of the α,β-unsaturated carbonyl system makes this compound an attractive scaffold for designing molecular probes. Structurally related (E)-4-aryl-4-oxo-2-butenoic acid amides have demonstrated biological activities, including the inhibition of tubulin polymerization. nih.gov This suggests that the core structure can interact specifically with biological macromolecules.

Future research could focus on modifying the parent compound to create sophisticated tools for chemical biology:

Fluorescent Probes: By incorporating a fluorophore into the anilino ring, researchers could develop probes to visualize biological processes or cellular structures where the molecule localizes.

Affinity-Based Probes: Attaching a biotin (B1667282) tag or a photo-crosslinking group would enable the identification and isolation of protein binding partners, helping to elucidate its mechanism of action.

Covalent Inhibitors: The Michael acceptor capability of the butenoic acid moiety could be harnessed to design targeted covalent inhibitors for enzymes with a reactive cysteine residue in their active site.

Developing these molecular probes would allow for detailed mechanistic studies and could help identify new biological targets.

Integration with Advanced Materials Science for Non-Biological Applications

The rich chemical functionality of this compound provides multiple handles for its integration into advanced materials. The combination of a rigid aromatic ring, a conjugated system, and reactive functional groups (carboxylic acid, acetyl) makes it a promising candidate for creating novel materials with tailored properties.

Emerging opportunities in materials science include:

Polymer Synthesis: The molecule can be utilized as a functional monomer. The carboxylic acid and the double bond are suitable for polymerization reactions, potentially leading to the creation of polyesters or polyamides with unique thermal, mechanical, or optical properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid and the acetyl carbonyl group can act as coordinating sites for metal ions. This makes the compound an excellent candidate for use as an organic linker in the synthesis of novel MOFs, which could have applications in gas storage, catalysis, or sensing.

Functional Dyes and Coatings: The conjugated π-system of the molecule suggests potential for applications as an organic dye. Derivatization could tune its absorption and emission properties for use in sensors or smart coatings.

Challenges and Perspectives in Comprehensive Understanding of its Reactivity and Interactions

A complete understanding of the reactivity of this compound is essential for its effective application. The molecule is a polyelectrophilic reagent, presenting multiple sites for nucleophilic attack. researchgate.net This complex reactivity is both a challenge and an opportunity.

Key challenges to be addressed include:

Regioselectivity: Nucleophiles can potentially react at the carbonyl carbon of the amide, the acetyl group, or undergo a 1,4-Michael addition across the α,β-unsaturated system. researchgate.netmdpi.com Controlling the regioselectivity of these reactions is a significant hurdle. Research has shown that reaction conditions can dictate the outcome, leading to different heterocyclic products. researchgate.net

Substituent Effects: The electronic properties of the acetyl group on the aniline (B41778) ring influence the reactivity of the entire molecule. A systematic study of how different substituents on the aromatic ring modulate the reactivity of the butenoic acid moiety is needed. This has been rationalized in related systems using frontier orbital calculations. nih.gov

Stereocontrol: For reactions that create new stereocenters, developing methods to control the stereochemical outcome is crucial, particularly for biological applications.

Overcoming these challenges through detailed mechanistic studies—combining experimental work with computational modeling—will unlock the full synthetic potential of this compound.

Application in Synthetic Organic Chemistry as a Versatile Building Block

The compound is a valuable and versatile building block for synthetic organic chemistry. researchgate.net Its utility stems from the array of functional groups that can participate in a wide range of chemical transformations. The α,β-unsaturated carboxylic acid motif is a particularly useful feature for constructing more complex molecules. researchgate.net

Its application as a building block can be summarized by the reactivity of its key domains:

The Carboxylic Acid: Allows for standard transformations such as esterification and amidation, enabling linkage to other molecular fragments.

The α,β-Unsaturated System: Acts as a Michael acceptor for various carbon, nitrogen, and sulfur nucleophiles. researchgate.net It can also participate in cycloaddition reactions, providing rapid access to cyclic and heterocyclic structures.

The Keto-Amide Moiety: The reaction of this system with binucleophiles like hydrazine (B178648) has been shown to be a powerful method for constructing pyridazinone rings, an important class of heterocycles. mdpi.com

Research has demonstrated its utility in synthesizing a variety of heterocyclic systems, confirming its status as a flexible intermediate for generating chemical diversity. researchgate.netresearchgate.net

Interactive Table of Research Directions

Research AreaFocusPotential Outcome
Synthetic ChemistryDeveloping scalable and green synthetic routes (e.g., flow chemistry, biocatalysis). researchgate.netnih.govIncreased accessibility of the compound for broader research and development.
Chemical BiologyDesigning fluorescent or affinity-tagged derivatives. nih.govCreation of molecular probes to study protein interactions and cellular processes.
Materials ScienceUse as a monomer for polymers or a linker for Metal-Organic Frameworks (MOFs).Development of new functional materials for sensing, catalysis, or gas storage.
Physical Organic ChemistryInvestigating reaction mechanisms and controlling regioselectivity. researchgate.netmdpi.comA predictive understanding of its reactivity for targeted synthesis.
Organic SynthesisExploiting its functionality to build complex heterocyclic libraries. researchgate.netresearchgate.netEfficient generation of novel molecular scaffolds for various applications.

Q & A

Q. Critical Parameters :

  • pH : Maintain acidic conditions (pH 2–3) during cyclization to prevent side reactions.
  • Temperature : Excess heat (>110°C) may degrade the product.
  • Purification : Recrystallization from ethanol/water (1:3 v/v) removes unreacted precursors .

How can researchers validate the structural integrity of synthesized this compound?

Basic Research Question
Methodological Approach :

  • IR Spectroscopy : Confirm carbonyl stretches at 1700–1750 cm<sup>−1</sup> (C=O of ketone and carboxylic acid) and N–H bending at 1530–1570 cm<sup>−1</sup> .
  • <sup>1</sup>H NMR : Key signals include δ 12.2 (broad, COOH), δ 8.1–8.3 (d, aromatic H), and δ 6.5–7.0 (m, vinyl H) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Table 1 : Representative Analytical Data

TechniqueKey PeaksReference
IR1720 cm<sup>−1</sup> (C=O), 1550 cm<sup>−1</sup> (N–H)
<sup>1</sup>H NMRδ 6.7 (vinyl H, J = 15.6 Hz)

What advanced strategies address contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in bioactivity studies (e.g., antiproliferative IC50 values) may arise from:

  • Structural analogs : Substituents on the aniline ring (e.g., bromo, methyl) modulate binding affinity. For example, brominated derivatives show 3× higher activity against HeLa cells .
  • Assay conditions : Variances in cell culture media (e.g., serum concentration) impact compound solubility and efficacy.

Q. Resolution Strategy :

  • Dose-response curves : Use standardized protocols (e.g., MTT assays, 48-hour incubation).
  • Molecular docking : Compare interactions with target proteins (e.g., EGFR kinase) to rationalize activity differences .

How can researchers optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question
Methodology :

  • Amide formation : React the carboxylic acid group with substituted anilines (e.g., 2-ethyl-6-methylaniline) using EDC/HOBt coupling in DMF (yields: 60–80%) .
  • Epoxidation : Treat the compound with H2O2 in acetic acid to form oxirane derivatives, enabling access to imidazolo-thiadiazole hybrids for anticancer screening .

Table 2 : Representative Derivatives and Bioactivity

DerivativeSubstituentIC50 (μM)Target
12Phenyl12.4HeLa
133,5-Dimethoxy8.9MCF-7
144-Isopropyl6.2A549
Data from

What analytical methodologies ensure metrological accuracy in quantifying this compound?

Basic Research Question
Follow ISO/IEC 17025 guidelines for method validation:

  • Calibration curves : Use ≥5 concentration points (R<sup>2</sup> > 0.995) for HPLC-UV quantification .
  • Repeatability : ≤2% RSD for retention time and peak area.
  • Cross-validation : Compare NMR integration (δ 6.7 vinyl proton) with HPLC results to confirm accuracy .

Why do microwave-assisted synthesis methods yield higher efficiency for certain analogs?

Advanced Research Question
Microwave irradiation accelerates reactions by:

  • Frontier orbital interactions : Aromatic substituents (e.g., 4-bromo) lower the LUMO energy, enhancing reactivity with glyoxylic acid in aldol condensations .
  • Thermal gradients : Rapid heating minimizes decomposition of heat-sensitive intermediates.

Example : Microwave synthesis of 4-(4-bromo-2-methylanilino)-4-oxo-2-butenoic acid achieves 85% yield vs. 65% with conventional heating .

How can researchers resolve discrepancies in reported reaction yields for analogs with varying substituents?

Advanced Research Question
Root Causes :

  • Steric effects : Bulky substituents (e.g., 2-ethyl-6-methyl) hinder maleic anhydride attack, reducing yields.
  • Electronic effects : Electron-withdrawing groups (e.g., -Br) enhance electrophilicity, improving cyclization efficiency.

Q. Mitigation :

  • DoE (Design of Experiments) : Optimize temperature, solvent polarity, and catalyst loading (e.g., p-toluenesulfonic acid) .

What are the applications of this compound in drug discovery?

Advanced Research Question

  • Anticancer agents : Derivatives inhibit tubulin polymerization (e.g., IC50 = 6.2 μM for A549 lung cancer) .
  • Prodrug design : The carboxylic acid group facilitates conjugation with nanoparticles for targeted delivery .

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